molecular formula C17H16N2O3S B5705975 N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B5705975
M. Wt: 328.4 g/mol
InChI Key: UVWPNPVGZYVQCR-UHFFFAOYSA-N
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Description

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a benzenesulfonamide group, and a methyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(23(21,22)15-8-3-2-4-9-15)12-14-11-13-7-5-6-10-16(13)18-17(14)20/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPNPVGZYVQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or peracids.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbutanamide
  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylpropylamide
  • N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylphenylsulfonamide

Uniqueness

N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyquinoline moiety enhances its potential for biological activity, while the benzenesulfonamide group contributes to its stability and solubility.

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